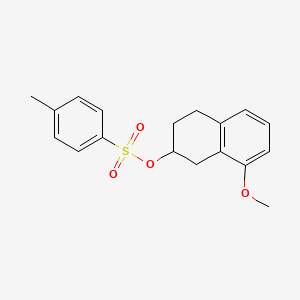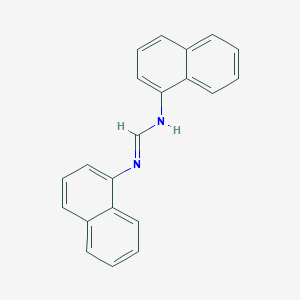
4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole: is a chemical compound with the molecular formula C8H3BrF3IN2 and a molecular weight of 390.93 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the halogenation of a precursor indole compound. The reaction conditions often involve:
Halogenation: Using reagents like N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Electrophilic Substitution: Reagents such as alkyl halides (R-X) or acyl chlorides (RCOCl) in the presence of a Lewis acid catalyst.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can lead to the formation of indole-2-carboxylic acid.
Scientific Research Applications
4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-iodo-6-methyl-1H-indole
- 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
- 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Properties
Molecular Formula |
C9H4BrF3IN |
|---|---|
Molecular Weight |
389.94 g/mol |
IUPAC Name |
4-bromo-3-iodo-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H4BrF3IN/c10-5-1-4(9(11,12)13)2-7-8(5)6(14)3-15-7/h1-3,15H |
InChI Key |
GHWHBTSNNBQKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2I)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



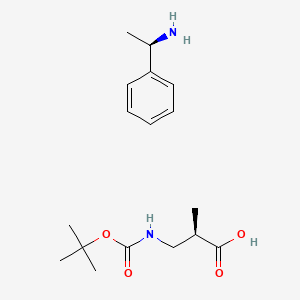
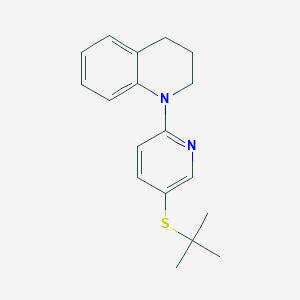
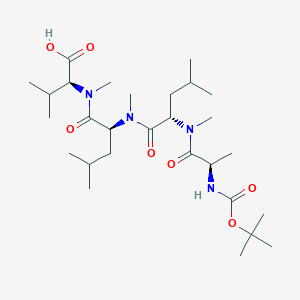
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)

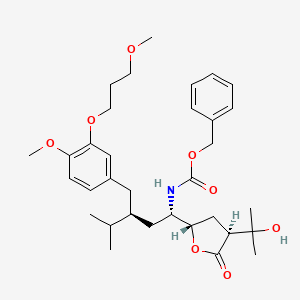
![[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830808.png)
![(1R,7R)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11830812.png)
![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)
![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11830832.png)
